Sulfometuron

概要

説明

スルホメツロンは、主に除草剤として使用される有機化合物です。 スルホニル尿素系除草剤に属し、バレリン、ロイシン、イソロイシンなどの分岐鎖アミノ酸の生合成に不可欠な酵素であるアセト乳酸シンターゼの阻害により作用します 。 この阻害は植物の細胞分裂と成長を阻害し、スルホメツロンは幅広い一年生および多年生の草本および広葉雑草の防除に有効となります .

製造方法

合成経路および反応条件

スルホメツロンは、4,6-ジメチル-2-ピリミジンアミンと2-クロロスルホニル安息香酸メチルとの反応を含む、多段階プロセスによって合成できます。 反応は通常、高い収率と純度を確保するために、特定の試薬と溶媒を用いて制御された条件下で行われます .

工業生産方法

工業的な環境では、スルホメツロンは高性能液体クロマトグラフィー(HPLC)を用いて精製されます。 このプロセスには、逆相カラムと、リン酸で特定のpHに調整された水とアセトニトリルからなる移動相の使用が含まれます 。 この方法により、スルホメツロンの一貫した品質と効力が確保されます。

準備方法

Synthetic Routes and Reaction Conditions

Sulfometuron can be synthesized through a multi-step process involving the reaction of 4,6-dimethyl-2-pyrimidinamine with methyl 2-chlorosulfonylbenzoate. The reaction typically occurs under controlled conditions with specific reagents and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) for purification. The process involves the use of reversed-phase columns and a mobile phase consisting of water and acetonitrile, adjusted to a specific pH with phosphoric acid . This method ensures the production of this compound with consistent quality and efficacy.

化学反応の分析

反応の種類

スルホメツロンは、以下を含むさまざまな化学反応を起こします。

酸化: スルホメツロンは特定の条件下で酸化され、スルホキシドとスルホンが生成されます。

還元: 還元反応によって、スルホメツロンを対応するアミンに変換できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化反応用の過酸化水素などの酸化剤、還元反応用の水素化リチウムアルミニウムなどの還元剤、置換反応用のアミンなどの求核剤が含まれます .

生成される主な生成物

これらの反応から生成される主な生成物には、スルホキシド、スルホン、および特定の反応条件と使用される試薬に応じてさまざまな置換誘導体があります .

科学的研究の応用

Agricultural Applications

1. Sugarcane Cultivation

Sulfometuron has been studied for its impact on sugarcane growth and quality. A study demonstrated that applying this compound alongside glyphosate improved technological parameters such as broth purity and total recoverable sugar without adversely affecting productivity. The herbicide was found to stimulate tillering at specific doses, enhancing overall yield quality .

2. Eucalyptus Plantations

In eucalyptus plantations, sequential applications of this compound have shown positive effects on seedling growth. Research indicated that this compound treatments resulted in increased stem diameter and overall biomass accumulation in Eucalyptus benthamii, suggesting its role as a growth regulator in forestry settings .

Forestry Applications

This compound is also employed in forestry to manage herbaceous competition during the establishment and maintenance of tree plantations. Its application helps reduce competition from unwanted vegetation, allowing for better growth conditions for newly planted trees. However, careful management is necessary to mitigate potential phytotoxic effects on desirable species .

Case Studies

Case Study 1: Sugarcane Improvement

In a controlled study involving sugarcane, researchers applied varying doses of this compound and glyphosate to assess their combined effects on plant morphology and yield. Results indicated that the herbicide mix significantly enhanced broth purity and Brix levels, crucial for sugar production .

Case Study 2: Eucalyptus Growth Enhancement

Another study focused on Eucalyptus plantations revealed that this compound applications led to improved seedling vigor. The treatments were associated with enhanced stem diameter and biomass growth, indicating the herbicide's potential as a beneficial tool in forestry management .

Potential Phytotoxicity

Despite its benefits, this compound can exhibit phytotoxicity under certain conditions. Research highlights the importance of understanding its interaction with various soil types and plant species to prevent adverse effects on non-target plants. Monitoring soil microbial communities also plays a crucial role in assessing the long-term impact of this compound applications .

作用機序

スルホメツロンは、分岐鎖アミノ酸の生合成の最初の段階を触媒する酵素であるアセト乳酸シンターゼ(ALS)を阻害することで除草効果を発揮します 。 この阻害により、有毒な中間体が蓄積し、必須アミノ酸が枯渇し、最終的に感受性のある植物の細胞死を引き起こします 。 このプロセスに関与する分子標的と経路はよく研究されており、スルホメツロンは分子レベルでの除草剤の作用を理解するための貴重なツールとなっています .

類似の化合物との比較

類似の化合物

スルホメツロンは、次のような他のスルホニル尿素系除草剤に似ています。

- クロリムロンエチル

- メツルフロンメチル

- ニコスルホン

- リムスルホン

独自性

スルホメツロンをこれらの類似の化合物と区別するものは、より広範囲の雑草種に対する特定の効力と、さまざまな反応経路と用途を可能にする独自の化学構造です 。 さらに、スルホメツロンの環境挙動、たとえばさまざまな土壌タイプにおける吸着と脱着特性は、特定の農業環境において明確な利点を提供します .

類似化合物との比較

Similar Compounds

Sulfometuron is similar to other sulfonylurea herbicides, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific efficacy against a broader range of weed species and its unique chemical structure, which allows for different reaction pathways and applications . Additionally, this compound’s environmental behavior, such as its sorption and desorption characteristics in various soil types, provides distinct advantages in certain agricultural settings .

生物活性

Sulfometuron methyl, a member of the sulfonylurea herbicide family, is primarily utilized for controlling unwanted vegetation in various agricultural and forestry applications. This article explores its biological activity, including its mechanisms of action, toxicity, environmental impact, and case studies highlighting its effectiveness and safety.

This compound methyl functions by inhibiting acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis and leads to plant death. The selectivity of this compound is attributed to its higher affinity for the ALS enzyme in susceptible plant species compared to non-target species, making it effective against a wide range of broadleaf and grassy weeds while minimizing damage to crops.

Acute and Chronic Toxicity

This compound methyl has been subjected to various toxicological studies to assess its safety for humans and the environment. Key findings include:

- Acute Toxicity : The oral LD50 (lethal dose for 50% of subjects) in rats is reported at 5,000 mg/kg, indicating low acute toxicity. Clinical signs observed included alopecia in males .

- Chronic Toxicity : Long-term studies have shown no significant increase in tumor incidence in rats exposed to high doses over two years. The highest observed no-effect level (NOEL) was determined to be 1,000 ppm for dietary intake .

Mutagenicity and Carcinogenicity

This compound methyl has been tested for mutagenic potential using the Ames test and chromosome aberration assays. Results indicated no mutagenic activity across various concentrations tested. Furthermore, carcinogenicity studies did not show any tumorigenic effects in both rats and mice .

Environmental Impact

This compound methyl is known for its low environmental persistence and minimal collateral damage to non-target species. Studies indicate that it is effectively adsorbed by soil, reducing leaching into groundwater. Its application in forestry has been highlighted as beneficial for vegetation management with limited ecological disruption .

Efficacy in Forestry

A study conducted by Ezell (2002) evaluated the effectiveness of this compound methyl compared to other herbicides in forest management. Results demonstrated that this compound significantly suppressed unwanted vegetation while promoting desirable species growth, making it a valuable tool for land managers .

Soil Sorption Studies

Research utilizing Artificial Neural Networks (ANNs) assessed the soil sorption and desorption characteristics of this compound in Brazilian agricultural systems. Findings suggested that this compound exhibits favorable sorption properties, indicating a lower risk of environmental contamination through runoff or leaching .

Summary of Toxicological Data

| Endpoint | Result |

|---|---|

| Oral LD50 | 5,000 mg/kg |

| NOEL (Chronic Dietary Intake) | 1,000 ppm (rats), 100 ppm (female mice) |

| Mutagenicity | Negative (Ames test) |

| Carcinogenicity | No tumors observed in long-term studies |

| Environmental Persistence | Low; effectively adsorbed by soil |

特性

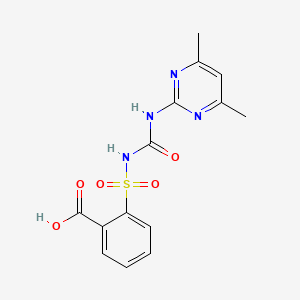

IUPAC Name |

2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O5S/c1-8-7-9(2)16-13(15-8)17-14(21)18-24(22,23)11-6-4-3-5-10(11)12(19)20/h3-7H,1-2H3,(H,19,20)(H2,15,16,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMKKCQHDROFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225213 | |

| Record name | 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74223-56-6 | |

| Record name | Sulfometuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74223-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfometuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOMETURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031E04UF2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。